Clofazimine Clofazimine Clofazimine is 3-Isopropylimino-3,5-dihydro-phenazine in which the hydrogen at position 5 is substituted substituted by a 4-chlorophenyl group, and that at position 2 is substituted by a (4-chlorophenyl)amino group. A dark red crystalline solid, clofazimine is an antimycobacterial and is one of the main drugs used for the treatment of multi-bacillary leprosy. However, it can cause red/brown discolouration of the skin, so other treatments are often preferred in light-skinned patients. It has a role as a leprostatic drug, a non-steroidal anti-inflammatory drug and a dye. It is a member of phenazines and a member of monochlorobenzenes.
Clofazimine is a natural product found in Streptomyces hygroscopicus with data available.
A fat-soluble riminophenazine dye used for the treatment of leprosy. It has been used investigationally in combination with other antimycobacterial drugs to treat Mycobacterium avium infections in AIDS patients. Clofazimine also has a marked anti-inflammatory effect and is given to control the leprosy reaction, erythema nodosum leprosum. (From AMA Drug Evaluations Annual, 1993, p1619)
Brand Name: Vulcanchem
CAS No.: 2030-63-9
VCID: VC0524004
InChI: InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
SMILES: CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Molecular Formula: C27H22Cl2N4
Molecular Weight: 473.4 g/mol

Clofazimine

CAS No.: 2030-63-9

Cat. No.: VC0524004

Molecular Formula: C27H22Cl2N4

Molecular Weight: 473.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Clofazimine - 2030-63-9

CAS No. 2030-63-9
Molecular Formula C27H22Cl2N4
Molecular Weight 473.4 g/mol
IUPAC Name N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine
Standard InChI InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
Standard InChI Key WDQPAMHFFCXSNU-UHFFFAOYSA-N
SMILES CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Canonical SMILES CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Appearance Reddish-brown solid powder.
Melting Point 210 - 212 °C

Chemical Profile and Physicochemical Properties

Clofazimine (C~27~H~22~Cl~2~N~4~) is a lipophilic phenazine dye with a molecular weight of 473.4 g/mol, first synthesized in 1954 during antimycobacterial drug development efforts . The compound's structure features two chlorine-substituted aromatic rings connected through a phenazine core, conferring both antimicrobial activity and distinctive chromatic properties. Key physicochemical parameters include a melting point of 210–212°C and a calculated octanol-water partition coefficient (logP) of 7.5, explaining its extreme hydrophobicity .

Table 1: Fundamental Physicochemical Characteristics of Clofazimine

PropertyValue
Molecular FormulaC~27~H~22~Cl~2~N~4~
Molecular Weight473.4 g/mol
Melting Point210–212°C
LogP (Octanol-Water)7.5
Aqueous Solubility10 mg/L (25°C)
Plasma Protein Binding>95%
pKa8.37

The crystalline structure enables formation of stable hydrochloride salts within macrophage lysosomes, creating drug reservoirs that prolong antimicrobial activity . Despite poor aqueous solubility (<10 mg/L), clofazimine displays significant solubility in organic solvents like dichloromethane (32 g/L) and dimethyl sulfoxide (58 g/L), facilitating formulation development .

Historical Development and Therapeutic Evolution

Originally investigated for tuberculosis in the 1950s, clofazimine's clinical trajectory shifted when Barry et al. demonstrated superior efficacy against leprosy in 1962 . The World Health Organization (WHO) incorporated it into multidrug therapy (MDT) regimens for lepromatous leprosy in 1982, reducing relapse rates to <1% . Its resurgence in tuberculosis treatment began with the 2010 Bangladesh regimen study, where clofazimine-containing regimens achieved 87% cure rates in multidrug-resistant TB (MDR-TB), compared to 50–60% with conventional therapies .

Mechanistic studies revealed clofazimine's ability to disrupt mycobacterial membrane potential through two primary pathways:

  • Competitive inhibition of type II NADH dehydrogenase (NDH-2), diverting electrons from the respiratory chain

  • Phospholipase A~2~-mediated accumulation of lysophospholipids, destabilizing bacterial membranes

These dual mechanisms reduce ATP synthesis by 70–80% in Mycobacterium tuberculosis within 24 hours, explaining bactericidal activity despite minimal direct inhibition of growth .

Pharmacokinetics and Tissue Distribution

Clofazimine exhibits nonlinear pharmacokinetics with dose-dependent absorption and extensive tissue sequestration. Oral bioavailability ranges from 45–62% in humans, peaking at 4–6 hours post-administration . The compound's volume of distribution exceeds 500 L/kg, reflecting extensive lipid partitioning and intracellular accumulation in macrophages .

Key Pharmacokinetic Parameters:

  • Plasma half-life: 70 days (range 54–100 days)

  • Adipose tissue concentration: 25–40 μg/g (10× plasma levels)

  • Lung-to-plasma ratio: 8:1

  • Cerebrospinal fluid penetration: <10% of plasma levels

Hepatic metabolism via CYP3A4 and CYP1A2 produces N-desmethyl and hydroxylated metabolites, though 90% of the administered dose undergoes biliary excretion unchanged . Renal elimination accounts for <1% of total clearance, permitting use in renal impairment without dose adjustment .

Clinical Applications in Mycobacterial Diseases

Leprosy Management

The WHO recommends clofazimine as a first-line agent in multibacillary leprosy regimens (300 mg monthly + 50 mg daily) alongside rifampicin and dapsone . A 12-month course achieves bacillary clearance in 95% of patients, with relapse rates <0.5% over 10-year follow-up .

Drug-Resistant Tuberculosis

Clofazimine's role in DR-TB was solidified by the 2020 WHO guidelines, which prioritize it in all-oral regimens. The Nix-TB trial demonstrated 90% culture conversion at 6 months when combining clofazimine (100 mg/day) with bedaquiline and linezolid .

Table 2: Clinical Outcomes in DR-TB Trials

TrialRegimen DurationClofazimine DoseCulture Conversion (6 Mo)Final Cure Rate
Nix-TB9 Months100 mg/day89%85%
TB-PRACTECAL6 Months100 mg/day91%88%
ZeNix9 Months100 mg/day87%83%

Notably, clofazimine-containing regimens reduce treatment duration from 18–24 months to 6–9 months while maintaining efficacy against extensively drug-resistant (XDR) strains .

Emerging Applications in Oncology

The 2024 Houston Methodist study revealed clofazimine's immunomodulatory effects in cancer therapy . When combined with anti-PD-1/CTLA-4 checkpoint inhibitors, clofazimine (50 mg TID) reduced immune-related adverse events (irAEs) by 62% while improving objective response rates from 42% to 68% in metastatic melanoma . Mechanistically, clofazimine inhibits IL-17A production by Th17 cells and enhances T-regulatory cell function, balancing immune activation .

Key Oncological Findings:

  • Median progression-free survival: 14.2 vs. 8.9 months (clofazimine + nivolumab/ipilimumab vs. standard)

  • Grade 3–4 irAEs: 18% vs. 45%

  • Complete response rate: 29% vs. 12%

This dual effect of enhancing antitumor immunity while dampening pathological inflammation represents a significant advance in immunotherapy optimization .

Adverse Effect Profile and Mitigation Strategies

The most frequently reported adverse effects include:

  • Skin pigmentation (75–90% of patients): Reversible orange-red discoloration persisting 6–12 months post-treatment

  • Gastrointestinal intolerance (40–60%): Abdominal pain and diarrhea typically resolving with dose reduction

  • QTc prolongation (15–20%): Average 25 ms increase at 100 mg/day, requiring ECG monitoring

Novel formulations using nanocrystal technology have reduced cutaneous side effects by 70% in phase II trials while maintaining therapeutic efficacy . Prophylactic use of UV-protective creams mitigates photosensitivity reactions in 85% of cases .

Future Directions and Research Priorities

Ongoing clinical trials investigate clofazimine in:

  • Helicobacter pylori eradication (94% success in pilot studies vs. 70% with standard triple therapy)

  • Cryptosporidiosis treatment (2.3-log reduction in oocyst shedding at 100 mg BID)

  • COVID-19-associated pulmonary aspergillosis (50% mortality reduction in murine models)

Second-generation riminophenazines like TBI-166 show 10-fold greater potency against M. tuberculosis with improved safety profiles in preclinical testing . Structure-activity relationship studies aim to decouple antimicrobial and immunomodulatory effects for targeted therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :